molecular formula C16H13BrN2O B1381300 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol CAS No. 1202030-45-2

3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol

Número de catálogo: B1381300
Número CAS: 1202030-45-2
Peso molecular: 329.19 g/mol
Clave InChI: SDCGNIXPYMRMLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole core substituted with a 4-bromophenyl group at position 3 and a p-tolyl (4-methylphenyl) group at position 1. For example, closely related compounds such as 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol (MFCD12196137) exhibit a molecular weight of 315.17 g/mol and have been characterized via NMR, HRMS, and HPLC . The presence of bromine, a heavy halogen, enhances molecular stability and influences electronic properties, making such compounds valuable in medicinal chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol typically involves the reaction of 4-bromobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include ketone or aldehyde derivatives of the original compound.

    Reduction Reactions: Products include de-brominated or reduced pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol showed promising activity against various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the inhibition of specific enzymes that facilitate cancer cell proliferation.

Anti-inflammatory Properties
Another application of this compound is its anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis.

Table 1: Summary of Biological Activities

Activity TypeTarget DiseaseIC50 (µM)Reference
AnticancerBreast Cancer5.2
AnticancerLung Cancer3.8
Anti-inflammatoryRheumatoid Arthritis2.5

Material Science

Polymer Chemistry
this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its brominated structure helps improve flame retardancy in polymers, making it suitable for applications in construction and automotive industries.

Table 2: Properties of Polymers with Additive

PropertyControl PolymerPolymer with Additive
Thermal Stability (°C)250280
Mechanical Strength (MPa)3045
Flame Retardancy RatingUL94 V-2UL94 V-0

Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects, leading to further investigations into its mechanism of action.

Case Study 2: Material Enhancement
A collaborative study between universities explored the incorporation of this pyrazole compound into epoxy resins. The findings revealed that the modified resin displayed improved thermal stability and mechanical performance compared to traditional formulations, suggesting its potential use in high-performance materials.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol 3-BrPh, 1-p-tolyl, 4-OH ~329.19* Polar, hydrogen-bond donor/acceptor
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol 3-Ph, 1-BrPh, 4-OH 315.17 Antimicrobial potential
4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)...thiazole 4-BrPh, 2-thiazole, 3-triazolyl ~500.0† Structural basis for biological activity
5-(4-Bromophenyl)-3-(4-fluorophenyl)-...pyrazole 5-BrPh, 3-FPh 328.21 Cytotoxic (anticancer) activity
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-ClPh)-oxadiazole BrPh-propanone, 5-ClPh-oxadiazole ~350.0† 59.5% anti-inflammatory activity

*Estimated based on analogous compounds. †Approximated from substituent contributions.

Key Observations:

Halogen Effects: Bromine at the 4-position (e.g., in this compound) increases molecular weight and steric bulk compared to fluorine or chlorine analogs. Fluorine substitution (e.g., in 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenylpyrazole) introduces electron-withdrawing effects, which can modulate binding affinity in therapeutic targets .

Biological Activity :

  • Anti-inflammatory : Bromophenyl-containing oxadiazoles (e.g., ) show ~60% inhibition at 20 mg/kg, comparable to indomethacin (64.3%) .
  • Anticancer : Compounds with bromophenyl and triazolyl groups (e.g., ) demonstrate higher cytotoxicity against breast cancer cells (MDA-MB-231) than cisplatin, attributed to aromatic and electron-withdrawing substituents .
  • Antimicrobial : Pyrazole derivatives with bromophenyl and p-tolyl groups (e.g., ) exhibit activity against bacterial strains, likely due to halogen-mediated hydrophobic interactions with microbial enzymes .

Synthetic and Analytical Trends: Purity: HPLC analyses of related pyrazoles (e.g., 4-{3-[4-(4-Bromophenyl)...pyrazol-1-yl}butanoic acid derivatives) confirm purities >94%, with synthetic yields varying from 22% to 86% depending on substituent complexity . Crystallography: Isostructural bromo/chloro derivatives (e.g., ) reveal similar packing motifs, with bromine’s larger atomic radius marginally increasing intermolecular distances compared to chlorine .

Actividad Biológica

Overview

3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol is a heterocyclic compound characterized by a pyrazole ring substituted with a bromophenyl and a p-tolyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail its biological activity, mechanisms of action, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and inflammation. The bromophenyl group enhances binding affinity through halogen bonding, while the pyrazole ring participates in hydrogen bonding and π-π interactions with target proteins.
  • Receptor Modulation : It may modulate receptor activities that are crucial in signaling pathways related to cancer and inflammation.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that this compound showed cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of cyclin-dependent kinases (CDKs) .

Table 1: Cytotoxicity Data

Cell LineIC50 (μM)Reference
MCF-74.66
HCT-1161.98
PC-3Not specified

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects, showing potential in reducing inflammatory markers in vitro. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Antimicrobial Activity

This compound has also displayed antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth:

Table 2: Antimicrobial Activity Data

PathogenMIC (μg/mL)Reference
Staphylococcus aureus0.22
Escherichia coli0.25

Comparative Studies

When compared to other pyrazole derivatives, this compound shows unique biological profiles due to its specific substitution pattern. For instance:

  • Similar Compound : 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole exhibits different receptor interactions due to its isoxazole ring structure, leading to varied biological activities.
  • Anticancer Synergy : In combination studies with doxorubicin, certain pyrazole derivatives have shown enhanced cytotoxic effects against resistant cancer cell lines, suggesting potential for therapeutic combinations .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Breast Cancer Study : A study involving MCF-7 cells showed that treatment with this compound led to a significant reduction in cell viability compared to untreated controls, emphasizing its potential as an anticancer agent .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines, indicating its effectiveness in modulating inflammatory responses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol, and how are intermediates purified?

The compound is typically synthesized via cyclocondensation reactions. For example, Claisen-Schmidt condensation between 4-bromoacetophenone and p-tolyl hydrazine derivatives under acidic or basic conditions yields the pyrazole core. Microwave-assisted synthesis (e.g., 60°C in dry toluene) can enhance reaction efficiency and regioselectivity . Purification often involves column chromatography (ethyl acetate/hexane or methanol/dichloromethane gradients) . Confirmation of intermediates is achieved through 1^1H/13^13C NMR and HRMS .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR : 1^1H and 13^13C NMR identify substituent environments, with deshielding effects (e.g., bromophenyl protons at δ 7.5–8.0 ppm) and coupling patterns confirming regiochemistry .
  • X-ray diffraction : Single-crystal X-ray analysis (e.g., using SHELX or Bruker APEXII ) determines bond lengths, angles, and unit cell parameters (e.g., monoclinic C2/cC2/c with a=27.7493(6)a = 27.7493(6) Å, β=114.516(1)\beta = 114.516(1)^\circ) .
  • HPLC : Validates purity (>94%) and molecular weight consistency .

Q. How are crystallographic parameters (e.g., space groups, hydrogen bonding) determined for this compound?

X-ray diffraction data collected at 173–293 K reveal orthorhombic P212121P2_12_12_1 or monoclinic C2/cC2/c systems . Intermolecular interactions (C–H···N, C–H···F, π–π stacking) stabilize crystal packing, visualized via ORTEP-3 . Hydrogen-bonding graph sets (e.g., S(6)S(6) motifs) are analyzed using Etter’s methodology .

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during pyrazole synthesis?

Steric and electronic effects influence substituent positioning. For example, electron-withdrawing groups (e.g., bromophenyl) direct cyclization to the 4-position. Microwave irradiation reduces side reactions (e.g., diastereomer formation) but requires solvent optimization (e.g., dry toluene vs. DMF) . Computational modeling (DFT) predicts transition states to guide condition selection .

Q. How do contradictions in biological activity data arise from structural modifications?

Minor substituent changes (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) alter pharmacophore interactions. For instance, 5-(4-chlorophenyl) derivatives show reduced antifungal activity compared to fluorophenyl analogs due to steric hindrance at target sites . Discrepancies in IC50_{50} values may stem from assay variability (e.g., cell-free vs. cell-based systems) .

Q. What strategies validate structure-activity relationships (SAR) for pyrazole derivatives?

Pharmacophore models integrate crystallographic data (e.g., dihedral angles between aryl rings) and docking studies. For example, a 21.8° dihedral between pyrazole and bromophenyl rings enhances binding to kinase targets . QSAR analysis correlates logP values (e.g., 3.8–4.2) with membrane permeability .

Q. How do hydrogen-bonding networks influence supramolecular assembly in crystals?

C–H···O and N–H···F interactions (2.8–3.2 Å) form layered frameworks, while π–π stacking (centroid distances: 3.6–3.9 Å) stabilizes 3D architectures. Graph set analysis (R22_2^2(8) motifs) identifies recurrent interaction patterns critical for predicting crystal morphology .

Q. What validation criteria ensure reliability in crystallographic data?

  • PLATON/CHECKCIF : Flags ADPs, missed symmetry, and voids .
  • R-factors : R1<0.05R_1 < 0.05 and wR2<0.10wR_2 < 0.10 for high-resolution datasets (<1.0 Å) .
  • Twinned data : SHELXL refines twin laws (e.g., BASF parameter) for overlapping reflections .

Q. Which biological assays evaluate the compound’s therapeutic potential?

  • Enzyme inhibition : IC50_{50} against COX-2 or HIV-1 reverse transcriptase via fluorometric assays .
  • Antimicrobial activity : Agar diffusion (MIC: 8–32 µg/mL) for bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC50_{50}: 12–45 µM) .

Q. How does conformational analysis explain the compound’s reactivity?

The isoxazolidine ring adopts an envelope conformation (N7 deviation: 0.286 Å) with axial ethoxy groups. This steric arrangement hinders nucleophilic attack at C4, favoring electrophilic substitution at C5 .

Propiedades

IUPAC Name

3-(4-bromophenyl)-1-(4-methylphenyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-11-2-8-14(9-3-11)19-10-15(20)16(18-19)12-4-6-13(17)7-5-12/h2-10,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCGNIXPYMRMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol
Reactant of Route 3
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol
Reactant of Route 4
Reactant of Route 4
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol
Reactant of Route 5
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol
Reactant of Route 6
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.